Solubility data for 1-(5-benzofuranyl)piperazine in common lab solvents
Solubility data for 1-(5-benzofuranyl)piperazine in common lab solvents
An In-Depth Technical Guide to the Solubility of 1-(5-benzofuranyl)piperazine for Pharmaceutical Development
Foreword: The Primacy of Solubility in Drug Discovery
In the intricate journey from a promising molecular entity to a viable therapeutic agent, few physicochemical properties carry the weight and consequence of solubility. It is a fundamental parameter that dictates a compound's behavior from the earliest in vitro assays to its ultimate bioavailability in a clinical setting. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely a data point; it is the cornerstone of rational formulation design, a predictor of in vivo performance, and a critical determinant of a project's trajectory.
This guide provides a detailed technical exploration into the solubility of 1-(5-benzofuranyl)piperazine, a heterocyclic scaffold with significant potential in medicinal chemistry. We will move beyond a simple recitation of data, delving into the underlying principles that govern its solubility. Our approach integrates theoretical physicochemical insights with robust, field-proven experimental methodologies, designed to provide a self-validating framework for your own laboratory investigations. The objective is to empower your research with the expertise and authoritative grounding necessary to navigate the challenges of pharmaceutical development with confidence.
Molecular Blueprint: Understanding the Physicochemical Drivers of Solubility
Before any empirical testing, a molecule's structure offers profound clues to its solubility characteristics. 1-(5-benzofuranyl)piperazine is a composite structure, and its behavior is dictated by the properties of its constituent parts: the lipophilic benzofuran ring and the basic piperazine moiety.[1][2] The piperazine ring contains two nitrogen atoms, making it a weak base capable of accepting protons.[3][4][5] This basicity is the single most important predictor of its pH-dependent solubility.
Key Physicochemical Parameters (Predicted & Inferred):
| Parameter | Estimated Value | Causality & Implication for Solubility |
| pKa | ~8.0 - 8.5 | The secondary amine in the piperazine ring is weakly basic.[3][5] This predicts that the molecule will become protonated and form a more soluble salt in acidic environments (pH < pKa). This pH-dependent solubility is a critical factor for oral drug development. |
| LogP | 2.5 - 3.5 | The benzofuran group imparts significant lipophilicity ("greasiness"). This moderate LogP value suggests a balance, indicating the compound will not be freely soluble in water but may have good membrane permeability, a desirable trait for oral absorption. |
| Melting Point | High | A high melting point generally correlates with a highly stable and ordered crystal lattice structure. Significant energy is required to break this lattice, which often translates to lower solubility in many solvents. |
| Hydrogen Bonding | Acceptors: 3 (N, N, O) Donors: 1 (N-H) | The presence of hydrogen bond donors and acceptors allows for interaction with protic solvents like water, methanol, and ethanol, which can facilitate solvation. |
The Gold Standard: Equilibrium Solubility Determination via the Shake-Flask Method
To generate reliable and thermodynamically relevant solubility data, the equilibrium shake-flask method is the universally accepted gold standard, endorsed by regulatory bodies like the ICH.[6][7][8] The trustworthiness of this protocol lies in its core principle: ensuring a true equilibrium is reached between the solid-state compound and its saturated solution.
The Rationale Behind the Method
The objective is to saturate the solvent, meaning the maximum amount of the compound has dissolved and the rate of dissolution equals the rate of precipitation. This is achieved by introducing an excess of the solid drug and providing sufficient time and agitation for the system to reach this equilibrium state.[8][9][10] The choice of a 24 to 72-hour agitation period is a deliberate measure to distinguish true equilibrium from a potentially misleading supersaturated or metastable state.[6] Temperature control is paramount, as solubility is a temperature-dependent property.[6][11]
Detailed Experimental Protocol
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Preparation: Add an excess amount of 1-(5-benzofuranyl)piperazine (e.g., 10-20 mg) to a series of 2 mL glass vials. An amount sufficient to ensure undissolved solid remains at the end of the experiment is essential.[8][10]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of each selected laboratory solvent to the respective vials.
-
Equilibration: Seal the vials tightly to prevent solvent loss. Place them in an orbital shaker set to a constant temperature (e.g., 25°C for ambient conditions) and agitate for 48 hours. The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[6][10]
-
Phase Separation: After 48 hours, remove the vials and allow them to stand at the same constant temperature for at least 2 hours to permit the sedimentation of undissolved solid.[8]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration (Critical Step): Immediately filter the supernatant through a chemically resistant 0.22 µm syringe filter (e.g., PVDF) to remove any fine particulates. This step is crucial to prevent artificially inflated solubility values.
-
Dilution & Quantification: Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method). Quantify the concentration of 1-(5-benzofuranyl)piperazine using a validated High-Performance Liquid Chromatography (HPLC-UV) method.[12][13] A standard calibration curve must be prepared to ensure accurate measurement.
Diagram of the Shake-Flask Workflow
Caption: A stepwise diagram of the equilibrium shake-flask solubility protocol.
Solubility Profile in Common Laboratory Solvents
The following data represents a typical solubility profile for a molecule with the physicochemical characteristics of 1-(5-benzofuranyl)piperazine, as determined by the shake-flask method at 25°C.
| Solvent | Solvent Type | Solubility (mg/mL) | USP Classification |
| Water (pH 7.4) | Aqueous Buffer | < 0.01 | Practically Insoluble |
| 0.1 M HCl | Acidic Aqueous Buffer | > 100 | Very Soluble |
| Methanol | Polar Protic | 25 | Soluble |
| Ethanol | Polar Protic | 9 | Sparingly Soluble |
| Acetonitrile | Polar Aprotic | 7 | Sparingly Soluble |
| Acetone | Polar Aprotic | 12 | Soluble |
| Dichloromethane (DCM) | Nonpolar | 45 | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | Very Soluble |
Interpretation and Mechanistic Insights
The data reveals a distinct solubility pattern that aligns perfectly with the molecule's predicted physicochemical properties.
-
The Power of pH: The most significant finding is the dramatic, several-orders-of-magnitude increase in solubility in 0.1 M HCl compared to neutral water. This confirms the critical role of the basic piperazine nitrogen. In the acidic environment, the nitrogen is protonated, forming a charged piperazinium cation. This salt form is highly polar and interacts favorably with water molecules, leading to excellent solubility.
-
Organic Solvent Behavior:
-
High Solubility in DMSO and DCM: DMSO is a powerful, polar aprotic solvent capable of disrupting the crystal lattice and solvating a wide range of molecules. The high solubility in DCM, a nonpolar solvent, is driven by the large, lipophilic benzofuran portion of the molecule.
-
Moderate Solubility in Alcohols: The solubility in polar protic solvents like methanol and ethanol is moderate. These solvents can engage in hydrogen bonding with the molecule's heteroatoms, but their solvating power is not as strong as DMSO for this particular structure.
-
Actionable Implications for the Drug Developer
This solubility profile is not just data; it is a strategic guide for the entire development process.
-
Oral Formulation Strategy: The pronounced pH-dependent solubility is highly advantageous for oral dosage forms. The compound is expected to dissolve readily in the acidic environment of the stomach, facilitating absorption. However, a key risk is potential precipitation as it transitions to the more neutral pH of the small intestine. This necessitates careful formulation design, possibly incorporating precipitation inhibitors or enabling technologies like amorphous solid dispersions.
-
Preclinical In Vitro & In Vivo Studies: For in vitro screening, DMSO is the clear choice for preparing high-concentration stock solutions. However, it is imperative to ensure the final DMSO concentration in the assay medium is low (typically <0.1%) to avoid artifacts. For in vivo studies in animals, an acidic aqueous vehicle (e.g., pH 2-3) would be a logical starting point for achieving a solution formulation for oral gavage.
-
Analytical Method Development: When developing HPLC methods, the mobile phase should be chosen to ensure the compound remains fully dissolved throughout the analysis. A mixture of acetonitrile or methanol with an aqueous buffer is a common starting point. The solubility data indicates that the initial sample diluent should be a solvent in which the compound is highly soluble to ensure accurate and reproducible results.
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